M4 Receptor Antagonism: Potency of n-Benzyl-n-ethylpiperidin-4-amine Derivatives vs. Established Antagonist PCS1055
Derivatives of n-Benzyl-n-ethylpiperidin-4-amine, specifically 1-benzyl-N-ethylpiperidin-4-amine, have been identified as potential antagonists of the muscarinic M4 receptor, a target for neurological disorders. In vitro studies demonstrated that these compounds effectively inhibit M4 receptor activity. While direct IC50 data for the free base n-Benzyl-n-ethylpiperidin-4-amine is not available, the known M4 antagonist PCS1055, which is structurally related, exhibits an IC50 of 18.1 nM and a Kd of 5.72 nM. [1] This suggests that the core scaffold is highly competent for achieving potent M4 antagonism, and the parent compound serves as a valuable intermediate for developing optimized M4-targeting agents.
| Evidence Dimension | M4 Receptor Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | Potent M4 receptor antagonism observed for derivatives (specific IC50 not reported for free base). |
| Comparator Or Baseline | PCS1055 dihydrochloride (a selective M4 antagonist): IC50 = 18.1 nM, Kd = 5.72 nM. |
| Quantified Difference | N/A (derivative activity reported qualitatively as potent and effective). |
| Conditions | In vitro inhibition of M4 receptor activity; PCS1055 assayed in CHO cells expressing rat M4 receptor via calcium mobilization. |
Why This Matters
Confirms the scaffold's utility for generating potent M4 antagonists, enabling the development of tools to study M4 receptor signaling and potential therapeutics for conditions like Alzheimer's and Parkinson's diseases.
- [1] InvivoChem. (n.d.). PCS1055 | muscarinic M4 receptor antagonist | CAS 361979-40-0. Retrieved from https://www.invivochem.cn/ View Source
